1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound that features a spirocyclic structure, incorporating a chroman and a pyrrolidinone moiety. The presence of a 4-methylthiophene-2-carbonyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Chroman Moiety: This can be achieved through the cyclization of a suitable phenol derivative with an aldehyde under acidic conditions.
Introduction of the Pyrrolidinone Ring: The chroman intermediate is then reacted with a suitable amine and a carbonyl compound to form the spirocyclic pyrrolidinone structure.
Attachment of the 4-Methylthiophene-2-carbonyl Group: This step involves the acylation of the spirocyclic intermediate with 4-methylthiophene-2-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1’-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1’-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism by which 1’-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can enhance its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Spiro[chroman-2,3’-pyrrolidin]-4-one: Lacks the 4-methylthiophene-2-carbonyl group, making it less chemically diverse.
4-Methylthiophene-2-carbonyl derivatives: These compounds do not have the spirocyclic structure, which may limit their biological activity.
Uniqueness
1’-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its combination of a spirocyclic structure and a 4-methylthiophene-2-carbonyl group. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of 1’-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1'-(4-methylthiophene-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-12-8-16(23-10-12)17(21)19-7-6-18(11-19)9-14(20)13-4-2-3-5-15(13)22-18/h2-5,8,10H,6-7,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACFXMOURSGIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.